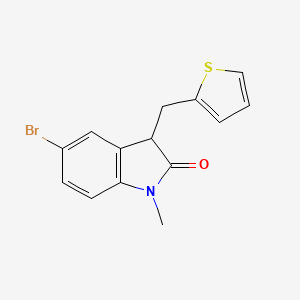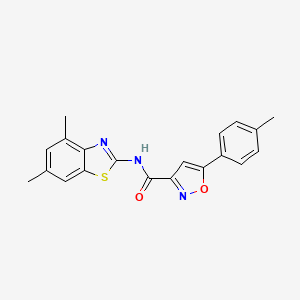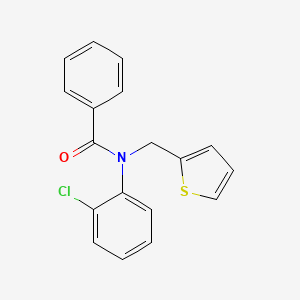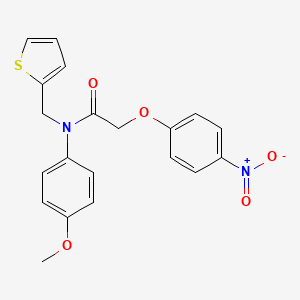![molecular formula C20H21N3O2 B11344976 2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole](/img/structure/B11344976.png)
2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole is a chemical compound that has been studied for its potential biological properties and various applications in scientific research and industry. This compound features a piperidine ring, a benzodiazole ring, and a methoxybenzoyl group, making it a complex and interesting molecule for various fields of study.
Preparation Methods
The synthesis of 2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole involves several steps. One common method includes the reaction of piperidine derivatives with benzodiazole compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it may be explored for its therapeutic potential, while in industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole can be compared to other similar compounds, such as 2-[1-(3-Methoxybenzoyl)piperidin-4-YL]-1,3-benzothiazole . While both compounds share similar structural features, their unique functional groups and molecular arrangements result in different properties and applications. The presence of the benzodiazole ring in this compound distinguishes it from other piperidine derivatives and contributes to its unique characteristics .
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H21N3O2/c1-25-16-8-4-6-14(12-16)20(24)23-11-5-7-15(13-23)19-21-17-9-2-3-10-18(17)22-19/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3,(H,21,22) |
InChI Key |
PEYXZTFJGKKELQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11344897.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344903.png)
![2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11344908.png)
![2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11344910.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11344911.png)

![N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11344925.png)

![N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11344935.png)


![N-(3-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344967.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11344973.png)

